molecular formula C18H15BFNO B14192893 Borinic acid, cyclopropyl(3-fluorophenyl)-, 8-quinolinyl ester CAS No. 873101-93-0

Borinic acid, cyclopropyl(3-fluorophenyl)-, 8-quinolinyl ester

Cat. No.: B14192893
CAS No.: 873101-93-0
M. Wt: 291.1 g/mol
InChI Key: HTSKOWATUSXZKL-UHFFFAOYSA-N
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Description

Borinic acid, cyclopropyl(3-fluorophenyl)-, 8-quinolinyl ester is a chemical compound with the molecular formula C18H15BFNO. It is known for its unique structure, which includes a borinic acid moiety, a cyclopropyl group, a 3-fluorophenyl group, and an 8-quinolinyl ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of borinic acid, cyclopropyl(3-fluorophenyl)-, 8-quinolinyl ester typically involves the reaction of borinic acid derivatives with appropriate reagents to introduce the cyclopropyl, 3-fluorophenyl, and 8-quinolinyl ester groups. The reaction conditions often include the use of solvents such as dichloromethane or tetrahydrofuran, and catalysts like palladium or platinum complexes to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings, but with optimized parameters for higher yield and purity. This includes the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques such as chromatography and crystallization .

Chemical Reactions Analysis

Types of Reactions

Borinic acid, cyclopropyl(3-fluorophenyl)-, 8-quinolinyl ester undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate, reducing agents such as lithium aluminum hydride or sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield boronic acids, while reduction can produce alcohols. Substitution reactions can result in a variety of substituted derivatives with different functional groups .

Scientific Research Applications

Borinic acid, cyclopropyl(3-fluorophenyl)-, 8-quinolinyl ester has several scientific research applications, including:

Mechanism of Action

The mechanism by which borinic acid, cyclopropyl(3-fluorophenyl)-, 8-quinolinyl ester exerts its effects involves interactions with molecular targets such as enzymes, receptors, and other proteins. The borinic acid moiety can form reversible covalent bonds with nucleophilic sites on these targets, modulating their activity. The cyclopropyl, 3-fluorophenyl, and 8-quinolinyl ester groups contribute to the compound’s binding affinity and specificity, influencing its overall biological activity.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other borinic acid derivatives with different substituents, such as:

  • Borinic acid, phenyl-, 8-quinolinyl ester
  • Borinic acid, cyclopropyl(4-fluorophenyl)-, 8-quinolinyl ester
  • Borinic acid, cyclopropyl(3-chlorophenyl)-, 8-quinolinyl ester

Uniqueness

Borinic acid, cyclopropyl(3-fluorophenyl)-, 8-quinolinyl ester is unique due to the specific combination of its substituents, which confer distinct chemical and biological properties. The presence of the cyclopropyl group enhances its stability, while the 3-fluorophenyl and 8-quinolinyl ester groups contribute to its reactivity and potential biological activity.

Properties

CAS No.

873101-93-0

Molecular Formula

C18H15BFNO

Molecular Weight

291.1 g/mol

IUPAC Name

cyclopropyl-(3-fluorophenyl)-quinolin-8-yloxyborane

InChI

InChI=1S/C18H15BFNO/c20-16-7-2-6-15(12-16)19(14-9-10-14)22-17-8-1-4-13-5-3-11-21-18(13)17/h1-8,11-12,14H,9-10H2

InChI Key

HTSKOWATUSXZKL-UHFFFAOYSA-N

Canonical SMILES

B(C1CC1)(C2=CC(=CC=C2)F)OC3=CC=CC4=C3N=CC=C4

Origin of Product

United States

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